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Compound of Interest

Compound Name: Swertianolin

Cat. No.: B1682846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Swertianolin, a xanthone glycoside with notable biological activities. Due to the limited

availability of published raw spectral data, this guide presents a combination of experimental

mass spectrometry findings and predicted nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic values based on its chemical structure and data from analogous compounds.

Detailed experimental protocols for acquiring this data are provided, along with visualizations of

its key biological mechanisms of action.

Spectroscopic Data of Swertianolin
The following tables summarize the available and predicted spectroscopic data for

Swertianolin.

Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation

pattern of a compound. The following data has been reported for Swertianolin.
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Parameter Value Source

Molecular Formula C₂₀H₂₀O₁₁ N/A

Molecular Weight 436.37 g/mol N/A

Ionization Mode Negative ESI [1]

Precursor Ion [M-H]⁻ m/z 435.1 [1]

Major Fragment Ion m/z 272.0 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental ¹H and ¹³C NMR data for Swertianolin were not available in the

reviewed literature. The following tables present predicted chemical shifts based on the

structure of Swertianolin and known values for similar xanthone and flavonoid glycosides.

These values are for estimation purposes only and require experimental verification.

¹H NMR (Predicted)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 6.2 - 6.4 d ~2.0

H-4 6.4 - 6.6 d ~2.0

H-6 6.8 - 7.0 d ~8.5

H-7 7.2 - 7.4 d ~8.5

OCH₃ 3.8 - 4.0 s -

H-1' (anomeric) 4.9 - 5.2 d ~7.5

H-2' - H-6' 3.2 - 3.9 m -

¹³C NMR (Predicted)
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 160 - 162

C-2 97 - 99

C-3 165 - 167

C-4 92 - 94

C-4a 155 - 157

C-5 145 - 147

C-6 115 - 117

C-7 120 - 122

C-8 148 - 150

C-8a 106 - 108

C-9 (C=O) 180 - 183

C-9a 103 - 105

OCH₃ 55 - 57

C-1' (anomeric) 100 - 103

C-2' 73 - 75

C-3' 76 - 78

C-4' 69 - 71

C-5' 77 - 79

C-6' 60 - 62

Infrared (IR) Spectroscopy
Disclaimer: An experimental IR spectrum for Swertianolin was not found in the reviewed

literature. The table below lists the expected characteristic absorption bands based on the

functional groups present in the Swertianolin molecule.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (phenolic, alcoholic) 3500 - 3200 Strong, Broad

C-H (aromatic) 3100 - 3000 Medium

C-H (aliphatic) 2950 - 2850 Medium

C=O (xanthone ketone) 1660 - 1640 Strong

C=C (aromatic) 1620 - 1450 Medium to Strong

C-O (ethers, alcohols,

glycoside)
1300 - 1000 Strong

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a compound such

as Swertianolin.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for the quantification of Swertianolin.[1]

Sample Preparation:

For pharmacokinetic studies, plasma samples are typically used.

Perform a liquid-liquid extraction by adding ethyl acetate to the plasma sample, followed

by vortexing and centrifugation.

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient Elution: A typical gradient would start with a low percentage of B, increasing

linearly to a high percentage over several minutes to ensure separation of components.

Flow Rate: 0.3 mL/min.

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Mass Spectrometry Conditions:

Ion Source: Electrospray Ionization (ESI).

Polarity: Negative ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

Ion Transitions: For Swertianolin, monitor the transition of the precursor ion (m/z 435.1) to

the product ion (m/z 272.0).[1]

Instrument Parameters: Optimize source temperature, gas flow rates (nebulizer, drying

gas), and capillary voltage for maximum signal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified Swertianolin in a suitable deuterated solvent

(e.g., DMSO-d₆, Methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters:
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Acquire a standard one-dimensional proton spectrum.

Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-14

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy:

Spectrometer: Use the same spectrometer as for ¹H NMR.

Acquisition Parameters:

Acquire a proton-decoupled ¹³C spectrum.

Set an appropriate spectral width (e.g., 0-200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

2D NMR Spectroscopy (for full assignment):

Perform COSY (Correlation Spectroscopy) to establish proton-proton correlations.

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded

protons and carbons.

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3

bond) correlations between protons and carbons, which is crucial for assigning quaternary

carbons and linking different structural fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of purified Swertianolin (1-2 mg) with approximately

100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1682846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the mixture in a pellet-forming die.

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Spectral Acquisition:

Spectrometer: A Fourier-Transform Infrared Spectrometer.

Acquisition Parameters:

Place the KBr pellet in the sample holder of the spectrometer.

Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Record a background spectrum of the empty sample compartment or a pure KBr pellet

and subtract it from the sample spectrum.

Visualization of Biological Mechanisms
Swertianolin is known to exhibit biological activities such as acetylcholinesterase inhibition and

antioxidant effects. The following diagrams illustrate these proposed mechanisms.

Acetylcholinesterase Inhibition Workflow
Swertianolin is a reversible inhibitor of acetylcholinesterase (AChE). It binds to the active site

of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh). This

leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.
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Inhibition by Swertianolin

Acetylcholine (ACh)

Acetylcholinesterase (AChE)

Hydrolysis

Postsynaptic ReceptorBinding

Choline + Acetate

Signal Transduction

Swertianolin

Acetylcholinesterase (AChE)Reversible
Binding

Acetylcholine (ACh)
Hydrolysis Blocked

Postsynaptic ReceptorIncreased Binding

AChE-Swertianolin
Complex

Enhanced Signal

Click to download full resolution via product page

Acetylcholinesterase inhibition by Swertianolin.

Antioxidant Activity of Swertianolin
The antioxidant activity of Swertianolin is attributed to its ability to donate hydrogen atoms

from its phenolic hydroxyl groups to neutralize free radicals, thereby terminating damaging

chain reactions.
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Antioxidant mechanism of Swertianolin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into
Swertianolin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682846#spectroscopic-data-of-swertianolin-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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